molecular formula C16H11Cl3N2O2S B11706286 N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide

Cat. No.: B11706286
M. Wt: 401.7 g/mol
InChI Key: GOYCNQLBXVQLDY-UHFFFAOYSA-N
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Description

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide is a complex organic compound that features a benzoxazole moiety linked to a trichloroethyl group and a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide typically involves the following steps:

    Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized using 2-aminophenol and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of Trichloroethyl Group: The trichloroethyl group can be introduced via a nucleophilic substitution reaction, where a suitable trichloroethyl halide reacts with the benzoxazole derivative.

    Formation of Benzamide: The final step involves the coupling of the benzoxazole-trichloroethyl intermediate with benzoyl chloride or a similar benzamide precursor under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzoxazole moiety can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The trichloroethyl group can be reduced to a dichloroethyl or chloroethyl group using reducing agents like lithium aluminum hydride.

    Substitution: The benzamide group can undergo nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Various nucleophiles such as amines, thiols, or alcohols.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Dichloroethyl, chloroethyl derivatives.

    Substitution: Substituted benzamides.

Scientific Research Applications

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide is unique due to its specific combination of a benzoxazole moiety with a trichloroethyl group and a benzamide structure. This unique combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C16H11Cl3N2O2S

Molecular Weight

401.7 g/mol

IUPAC Name

N-[1-(1,3-benzoxazol-2-ylsulfanyl)-2,2,2-trichloroethyl]benzamide

InChI

InChI=1S/C16H11Cl3N2O2S/c17-16(18,19)14(21-13(22)10-6-2-1-3-7-10)24-15-20-11-8-4-5-9-12(11)23-15/h1-9,14H,(H,21,22)

InChI Key

GOYCNQLBXVQLDY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(C(Cl)(Cl)Cl)SC2=NC3=CC=CC=C3O2

Origin of Product

United States

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